4-Vinylphenol

Catalog No.
S606733
CAS No.
2628-17-3
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylphenol

CAS Number

2628-17-3

Product Name

4-Vinylphenol

IUPAC Name

4-ethenylphenol

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2

InChI Key

FUGYGGDSWSUORM-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)O

solubility

soluble in water; slightly soluble in fat
moderately soluble (in ethanol)

Synonyms

4-hydroxystyrene, 4-vinylphenol, p-vinylphenol

Canonical SMILES

C=CC1=CC=C(C=C1)O

The exact mass of the compound 4-Vinylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; slightly soluble in fatmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114470. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Vinylphenol (CAS 2628-17-3), frequently polymerized to poly(4-vinylphenol) (PVPh), is a high-value functional aromatic monomer critical to the formulation of advanced electronic materials, photoresists, and specialized adhesives . Characterized by its highly reactive vinyl group and hydrogen-bonding phenolic hydroxyl moiety, the compound yields polymers with a high glass transition temperature (Tg ≈ 150°C) and excellent solubility in aqueous alkaline developers . In procurement contexts, pure 4-vinylphenol is highly susceptible to spontaneous polymerization; thus, it is typically sourced either as a stabilized solution (e.g., in propylene glycol) or synthesized in situ via the quantitative hydrolysis of its storage-stable precursor, 4-acetoxystyrene [1]. Its unique combination of film-forming behavior, thermal resistance, and a relatively high dielectric constant makes it a foundational material in organic electronics and semiconductor lithography .

Generic substitution of 4-vinylphenol with standard styrenic or phenolic monomers fails due to fundamentally divergent thermomechanical and electronic profiles. While unsubstituted styrene is cheaper and easier to handle, the resulting polystyrene completely lacks the phenolic hydroxyl groups required for aqueous base solubility and hydrogen-bonding, rendering it useless for positive photoresist development and high-adhesion coatings [1]. Conversely, traditional phenol-formaldehyde (Novolac) resins offer base solubility but suffer from lower thermal stability, typically degrading or flowing at temperatures where poly(4-vinylphenol) remains structurally intact (up to 200°C) [1]. Furthermore, in organic thin-film transistors (OTFTs), standard acrylic dielectrics like PMMA provide insufficient capacitance (k ≈ 2.5-2.9) compared to the highly polarizable PVPh (k ≈ 4.0-4.6), making 4-vinylphenol irreplaceable for low-voltage device architectures [2].

Dielectric Performance in Organic Electronics

In the fabrication of organic thin-film transistors (OTFTs), the dielectric constant of the gate insulator directly dictates the required operating voltage. Poly(4-vinylphenol) (PVPh) films exhibit a significantly higher dielectric constant than standard polymer insulators due to the orientational polarization of the polar phenol groups [1].

Evidence DimensionDielectric constant (k)
Target Compound DataPoly(4-vinylphenol) (k = 4.0 - 4.6)
Comparator Or BaselinePoly(methyl methacrylate) (PMMA) (k = 2.5 - 2.9)
Quantified Difference~40-80% higher dielectric constant for PVPh.
ConditionsThin-film gate dielectric layer in field-effect transistors.

A higher dielectric constant enables lower-voltage operation and higher field-effect mobility in printed organic electronics, justifying the premium over standard acrylic dielectrics.

Thermal Processing Window in Lithography

For high-resolution positive photoresists, the binder resin must withstand aggressive thermal baking steps without pattern deformation. Poly(4-vinylphenol) demonstrates superior thermomechanical stability compared to industry-standard phenol-formaldehyde Novolac resins [1].

Evidence DimensionMaximum thermal processing temperature
Target Compound DataPoly(4-vinylphenol) (Structurally stable up to ~200°C)
Comparator Or BaselineNovolac resins (Typically limited to <150°C before flow or deformation)
Quantified Difference~50°C higher thermal processing window for PVPh.
ConditionsSemiconductor lithography baking and curing steps.

Allows manufacturers to utilize higher-temperature processing steps for densely packed integrated circuits without compromising the structural integrity of the resist.

Radical Reactivity in Fast-Curing Systems

The unhindered nature of the vinyl group in 4-vinylphenol makes it exceptionally reactive in radical-mediated pathways compared to substituted analogs. Nanosecond laser flash photolysis reveals that 4-vinylphenol radical cations react with neutral styrenes at near-diffusion-controlled rates [1].

Evidence DimensionRadical cation reaction rate constant
Target Compound Data4-Vinylphenol radical cations (1 x 10^8 to 5 x 10^8 M^-1 s^-1)
Comparator Or BaselineBeta-alkyl substituted analogs like isoeugenol (Significantly reduced reactivity)
Quantified DifferenceOrders of magnitude faster reaction kinetics for the unhindered 4-vinylphenol.
ConditionsNanosecond laser flash photolysis in solution.

Critical for buyers formulating fast-curing resins or synthesizing biomimetic lignan architectures where rapid radical dimerization is required.

Procurement Strategy: Precursor Stability vs. Direct Monomer Handling

Because pure 4-vinylphenol is prone to spontaneous polymerization, industrial-scale procurement often relies on 4-acetoxystyrene. The acetoxy-protected monomer can be shipped in bulk and polymerized, followed by acid- or base-catalyzed transesterification to yield pure poly(4-vinylphenol) [1].

Evidence DimensionStorage stability and synthetic yield
Target Compound Data4-Acetoxystyrene precursor (Stable for bulk transport; yields pure PVPh post-hydrolysis)
Comparator Or BaselineUnprotected 4-vinylphenol monomer (Requires heavy stabilization; high risk of premature polymerization)
Quantified Difference4-Acetoxystyrene provides months of shelf stability compared to the highly transient unprotected monomer, while still achieving >95% conversion to PVPh.
ConditionsIndustrial scale-up and bulk transport.

Dictates the procurement strategy: buyers requiring bulk material should source 4-acetoxystyrene for in situ deprotection rather than risking the instability of pure 4-vinylphenol.

Cross-Linked Gate Dielectrics for OTFTs

Poly(4-vinylphenol) is heavily utilized as a cross-linked gate dielectric in organic thin-film transistors (OTFTs). Its high dielectric constant (k ≈ 4.0-4.6) and compatibility with solution-based processing (such as inkjet printing) make it the optimal choice for flexible, low-voltage organic electronics [1].

Binder Resins for Advanced Positive Photoresists

Due to its rapid dissolution rate in aqueous alkaline developers and exceptional thermal stability (up to 200°C), PVPh is a preferred binder resin in positive photoresists. It is frequently copolymerized with alkyl-substituted derivatives to precisely tune the dissolution rate for high-resolution microelectronic manufacturing [2].

Hydrogen-Bonded Polymer Blends and Adhesives

The dense concentration of phenolic hydroxyl groups allows PVPh to act as a powerful hydrogen-bond donor. It is procured for blending with hydrogen-bond accepting polymers (like polymethacrylates or polyethers) to modify surface characteristics, enhance adhesion, and improve the impact resistance of hot-melt adhesives [2].

Physical Description

Solid
White solid, vanilla extract odou

XLogP3

2.4

Melting Point

73.5 °C
Mp 68-69 °
73.5°C

UNII

OA7V1SM8YL

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 276 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 218 of 276 companies with hazard statement code(s):;
H301 (83.03%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (15.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (14.22%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (55.05%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (69.27%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (69.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (58.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (55.05%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (55.05%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (27.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

24979-70-2
2628-17-3

Wikipedia

4-vinylphenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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